VP7 (31-40) peptide

Cytotoxic T lymphocyte Rotavirus serotype Epitope specificity

Select VP7 (31-40) peptide for experiments requiring unambiguous discrimination between serotype-specific and cross-reactive CTL responses. Unlike full-length VP7 protein or H1-region fragments, this precisely defined decapeptide (DYIIYRFLLI) is restricted at the Kᵇ MHC class I locus in C57BL/6 models. Substituting with alternative VP7 sequences introduces different MHC restriction patterns and cross-reactivity, compromising immunological readouts. This invariant reference standard ensures batch-to-batch consistency for ELISPOT, ICS, and multimer staining in rotavirus vaccine programs.

Molecular Formula C67H101N13O15
Molecular Weight 1328.6 g/mol
Cat. No. B12394703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVP7 (31-40) peptide
Molecular FormulaC67H101N13O15
Molecular Weight1328.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1
InChIKeyXNVYBAHBZWHTTJ-YOVNVZJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VP7 (31-40) Peptide: Immunodominant CTL Epitope for Rotavirus Vaccine Research Procurement


VP7 (31-40) peptide is a synthetic decapeptide (sequence: Asp-Tyr-Ile-Ile-Tyr-Arg-Phe-Leu-Leu-Ile; CAS: 152687-39-3; molecular weight: 1328.6) derived from amino acid residues 31–40 of the rotavirus outer capsid glycoprotein VP7 . This peptide represents a well-characterized immunodominant cytotoxic T lymphocyte (CTL) epitope located within the H2 hydrophobic region of the VP7 N-terminus, recognized in the context of class I MHC-restricted antigen presentation [1]. Its defined sequence and immunological specificity make it a critical reagent for T-cell epitope mapping, vaccine immunogenicity assessment, and serotype-specific CTL response quantification in rotavirus research programs .

VP7 (31-40) Peptide Procurement: Why Alternative VP7 Fragments or Full-Length Proteins Cannot Substitute


Generic substitution of VP7 (31-40) peptide with alternative VP7 fragments, overlapping peptides, or full-length VP7 protein is scientifically invalid due to documented functional divergence. Specifically, the CTL epitope defined by residues 31–40 is virus serotype-specific, whereas the full VP7 protein or other fragments can elicit cross-reactive CTL responses [1]. In C57BL/6 (H-2b) mice, the VP7 CTL response is restricted at the Kb MHC class I locus, and this precise 10-mer sequence is required for epitope presentation and T-cell recognition [2]. Substituting with overlapping H1 region peptides (residues 5–13 or 8–16) introduces different MHC restriction patterns (Kd-restricted versus Kb-restricted) and fundamentally alters the immunological readout [3]. Furthermore, antigenic variation in circulating rotavirus strains—with 2 to 9 amino acid substitutions documented in VP7 antigenic epitopes across different G genotypes—means that using non-validated VP7 peptides risks generating data that does not accurately reflect the immunogenicity of the specific target serotype [4].

VP7 (31-40) Peptide Evidence Guide: Quantitative Comparative Data for Research Procurement Decisions


VP7 (31-40) CTL Epitope: Serotype-Specific Versus Cross-Reactive CTL Response Comparison

VP7 (31-40) peptide elicits a CTL response that is virus serotype-specific, in direct contrast to the completely cross-reactive CTL response observed with full-length VP7 protein expressed from multiple G serotypes. In vaccinia virus recombinant studies using C57BL/6 mice, CTL responses to VP7 genes from seven distinct G serotypes demonstrated complete cross-reactivity, whereas the isolated 31–40 epitope fragment showed serotype-specific recognition [1]. This functional divergence between the full protein and the defined peptide epitope establishes VP7 (31-40) as the required reagent for experiments requiring serotype discrimination rather than pan-serotype CTL activation.

Cytotoxic T lymphocyte Rotavirus serotype Epitope specificity

VP7 (31-40) Epitope Localization: H2 Region Specificity Versus Overlapping H1 Epitopes

VP7 (31-40) peptide occupies a distinct topological and immunological niche within the VP7 N-terminus: the H2 hydrophobic region. This localization differentiates it from two overlapping CTL epitopes identified in the adjacent H1 signal sequence region. In splenocyte CTL assays from rotavirus SA11-infected C57BL/6 mice, the strongest CTL response was directed against target cells sensitized with a Kb-restricted epitope at amino acids 8–16, while a second Kd-restricted epitope was recognized at residues 5–13 by splenocytes from BALB/c mice [1]. The 31–40 epitope exists as a distinct, non-overlapping entity within H2, previously described in the literature and coexisting with these H1 epitopes [2].

Epitope mapping MHC restriction VP7 glycoprotein

VP7 (31-40) Sequence Conservation: Comparative Amino Acid Variation Analysis Across Rotavirus Genotypes

The VP7 (31-40) peptide represents a defined, invariant sequence within a broader VP7 antigenic landscape characterized by significant genotype-dependent variation. Comparative analysis of VP7 antigenic epitopes from circulating human RVA isolates in Iran (2020–2022) revealed that while the G1/II strains showed complete conservation of VP7 antigenic epitopes, the G2/IV, G3/I, G4/I, G6, and G9/III strains contained 2, 3–5, 2, 4, and 9 amino acid substitutions, respectively, relative to vaccine reference strains [1]. CTL epitopes were completely conserved only in G3/I strains, with other genotypes differing by 1–4 amino acids [2]. This variability in the broader VP7 protein underscores the requirement for a defined, synthetic peptide of known sequence (such as 31–40) when experimental reproducibility across studies is required.

Antigenic variation Rotavirus genotypes Epitope conservation

VP7 (31-40) Peptide Versus Full-Length VP7 Protein: Standardization and Batch-to-Batch Consistency

VP7 (31-40) peptide, as a chemically synthesized decapeptide (C67H101N13O15, MW 1328.6, CAS 152687-39-3), offers quantifiable batch-to-batch consistency that is not achievable with recombinant full-length VP7 protein or viral lysate preparations. The peptide's defined sequence (DYIIYRFLLI) and well-characterized physicochemical properties enable rigorous analytical quality control, including HPLC purity verification (≥95–98% by multiple vendors) and mass spectrometry confirmation . In contrast, full-length VP7 protein (approximate molecular weight 38.2 kD unreduced, 41.9 kD reduced) exhibits conformational heterogeneity, variable glycosylation patterns, and strain-dependent sequence polymorphisms that preclude exact replication across production batches [1].

Peptide synthesis Reagent standardization Quality control

VP7 (31-40) Peptide Research Application Scenarios: Validated Use Cases Based on Comparative Evidence


Serotype-Specific CTL Epitope Mapping and MHC Restriction Analysis in Murine Models

VP7 (31-40) peptide is the appropriate reagent for experiments requiring discrimination between serotype-specific and cross-reactive CTL responses to rotavirus VP7. As demonstrated by Heath et al. (1997), the isolated 31–40 epitope yields serotype-specific CTL recognition, whereas full-length VP7 protein generates completely cross-reactive responses across seven G serotypes [5]. This application scenario is particularly relevant for researchers using C57BL/6 (H-2b) mice, where the VP7 CTL response is restricted at the Kb locus [6].

Preclinical Rotavirus Subunit Vaccine Immunogenicity Assessment Requiring Defined T-Cell Epitopes

The VP7 (31-40) peptide serves as a defined CTL epitope component in peptide-based or conjugate vaccine constructs targeting rotavirus. A study evaluating peptides from conserved regions of VP7 and VP4 demonstrated that a mixture of VP4 peptide-VP6 and VP7 peptide-VP6 conjugates provided better heterologous protection than immunization with bovine rotavirus [5]. The use of the defined 31–40 sequence ensures that T-cell immunogenicity assessments are attributable to a specific, well-characterized epitope rather than undefined or variable regions of the VP7 protein.

Standardized Rotavirus Immune Monitoring Assays Requiring Cross-Study Reproducibility

Given the documented amino acid variation (2–9 substitutions) in VP7 antigenic epitopes across circulating rotavirus G genotypes (Fallah et al., 2024), the synthetic VP7 (31-40) peptide provides an invariant reference standard for immune monitoring assays such as ELISPOT, intracellular cytokine staining, and MHC-peptide multimer staining [5]. This application ensures that observed differences in CTL responses across studies reflect true immunological variation rather than reagent sequence heterogeneity.

MHC Class I Peptide Binding Studies with H2-Kb Restricted Murine Models

The VP7 (31-40) peptide is specifically validated for use in C57BL/6 mouse models where the VP7 CTL response is restricted at the Kb MHC class I locus [5]. Researchers conducting MHC-peptide binding affinity assays, T-cell receptor transgenic studies, or CTL clone generation should select VP7 (31-40) rather than H1 region peptides (residues 5–13 or 8–16), which exhibit different MHC restriction patterns (Kd-restricted for 5–13 in BALB/c mice) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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